Xanthine Oxidase Inhibition: Comparison with Aureusidin
In an in vitro xanthine oxidase (XO) inhibition assay, sulfuretin exhibited an IC₅₀ of 3.10 ± 0.38 µM, making it approximately 2.5-fold more potent than aureusidin (the only other naturally occurring aurone reported as an XO inhibitor), which showed an IC₅₀ of 7.617 ± 0.401 µM [1][2]. Both compounds were tested under comparable in vitro conditions using xanthine as the substrate. The clinical XO inhibitor febuxostat served as a reference control with an IC₅₀ of 0.010 ± 0.003 µM in the same study; synthetic 4′-carboxylated aurone congeners subsequently achieved IC₅₀ values as low as 46 nM (compound 8b), approximately 50-fold more potent than sulfuretin, providing a clear structure–activity benchmark for the aurone scaffold [1].
| Evidence Dimension | Inhibition of xanthine oxidase (XO) enzymatic activity – IC₅₀ |
|---|---|
| Target Compound Data | Sulfuretin IC₅₀ = 3.10 ± 0.38 µM |
| Comparator Or Baseline | Aureusidin IC₅₀ = 7.617 ± 0.401 µM; Febuxostat IC₅₀ = 0.010 ± 0.003 µM; Best synthetic 4′-carboxylated aurone (8b) IC₅₀ = 0.046 µM |
| Quantified Difference | Sulfuretin is ~2.5-fold more potent than aureusidin; ~310-fold less potent than febuxostat; ~15-fold less potent than the best carboxylated aurone congener |
| Conditions | In vitro XO enzyme inhibition assay; xanthine as substrate; IC₅₀ values are means of 2–3 independent determinations ± SD |
Why This Matters
For researchers targeting XO-mediated hyperuricemia or gout, selecting sulfuretin over aureusidin yields 2.5-fold greater inhibitory potency at the enzyme level, directly reducing the compound quantity required to achieve a given inhibition threshold in vitro.
- [1] Muzychka OV, Kobzar OL, Popova AV, Frasinyuk MS, Vovk AI. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase. Bioorg Med Chem. 2017;25(14):3606-3613. doi:10.1016/j.bmc.2017.04.048. PMID: 28545814. View Source
- [2] He P, Xu H, Yang C, Yu D, Liu Y, Du J, Li Y. Unveiling the inhibitory mechanism of aureusidin targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations. RSC Adv. 2023;13:36680-36691. doi:10.1039/d3ra07506k. View Source
